REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10].C(=O)([O-])[O-].[Na+].[Na+].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27](Cl)(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[Hg:61].[C:62]([OH:85])(=O)[CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH3:83].O>C1(C)C=CC=CC=1>[Hg:61].[C:62]([NH2:1])(=[O:85])[CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH3:83].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27]([NH2:1])(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27]([NH2:1])(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10] |f:1.2.3,10.11.12.13|
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCN
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
perfluorodecenyloxybenzene sulfonyl chloride
|
Quantity
|
67.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)Cl)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Hg]
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
After half an hour of further reaction at 80°-90° C.
|
Type
|
CUSTOM
|
Details
|
(11/4 hours)
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was then stripped to a temperature of 100° C. and 30 mm
|
Name
|
|
Type
|
product
|
Smiles
|
[Hg]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)N.FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)N)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F.FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)N)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F.NCCNCCNCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10].C(=O)([O-])[O-].[Na+].[Na+].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27](Cl)(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[Hg:61].[C:62]([OH:85])(=O)[CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH3:83].O>C1(C)C=CC=CC=1>[Hg:61].[C:62]([NH2:1])(=[O:85])[CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH3:83].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27]([NH2:1])(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27]([NH2:1])(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10] |f:1.2.3,10.11.12.13|
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCN
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
perfluorodecenyloxybenzene sulfonyl chloride
|
Quantity
|
67.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)Cl)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Hg]
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
After half an hour of further reaction at 80°-90° C.
|
Type
|
CUSTOM
|
Details
|
(11/4 hours)
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was then stripped to a temperature of 100° C. and 30 mm
|
Name
|
|
Type
|
product
|
Smiles
|
[Hg]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)N.FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)N)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F.FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)N)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F.NCCNCCNCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10].C(=O)([O-])[O-].[Na+].[Na+].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27](Cl)(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[Hg:61].[C:62]([OH:85])(=O)[CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH3:83].O>C1(C)C=CC=CC=1>[Hg:61].[C:62]([NH2:1])(=[O:85])[CH2:63][CH2:64][CH2:65][CH2:66][CH2:67][CH2:68][CH2:69][CH2:70][CH2:71][CH2:72][CH2:73][CH2:74][CH2:75][CH2:76][CH2:77][CH2:78][CH2:79][CH2:80][CH2:81][CH2:82][CH3:83].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27]([NH2:1])(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[F:17][C:18]1[C:19]([O:31][C:32]([F:60])=[C:33]([F:59])[C:34]([F:58])([F:57])[C:35]([F:56])([F:55])[C:36]([F:54])([F:53])[C:37]([F:52])([F:51])[C:38]([F:50])([F:49])[C:39]([F:48])([F:47])[C:40]([F:46])([F:45])[C:41]([F:44])([F:43])[F:42])=[C:20]([S:27]([NH2:1])(=[O:29])=[O:28])[C:21]([F:26])=[C:22]([F:25])[C:23]=1[F:24].[NH2:1][CH2:2][CH2:3][NH:4][CH2:5][CH2:6][NH:7][CH2:8][CH2:9][NH2:10] |f:1.2.3,10.11.12.13|
|
Name
|
|
Quantity
|
7.3 g
|
Type
|
reactant
|
Smiles
|
NCCNCCNCCN
|
Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
perfluorodecenyloxybenzene sulfonyl chloride
|
Quantity
|
67.3 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)Cl)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Hg]
|
Name
|
|
Quantity
|
16.4 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a period of 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
After half an hour of further reaction at 80°-90° C.
|
Type
|
CUSTOM
|
Details
|
(11/4 hours)
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
was then stripped to a temperature of 100° C. and 30 mm
|
Name
|
|
Type
|
product
|
Smiles
|
[Hg]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCCCCCCC)(=O)N.FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)N)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F.FC=1C(=C(C(=C(C1F)F)F)S(=O)(=O)N)OC(=C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F)F.NCCNCCNCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |